4-(2-(4-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:
Formation of 4-((4-Chlorobenzyl)oxy)benzoic acid: This intermediate is synthesized through the reaction of 4-chlorobenzyl alcohol with 4-hydroxybenzoic acid in the presence of a dehydrating agent such as thionyl chloride.
Preparation of carbohydrazide intermediate: The intermediate 4-((4-Chlorobenzyl)oxy)benzoyl chloride is reacted with hydrazine hydrate to form the carbohydrazide derivative.
Final coupling reaction: The carbohydrazide intermediate is then coupled with 4-ethoxybenzoic acid under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-(2-(4-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
4-(2-(4-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-(4-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating receptor activity to influence cellular signaling processes.
Altering gene expression: Affecting the transcription and translation of genes related to its biological activity.
Comparison with Similar Compounds
4-(2-(4-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate can be compared with similar compounds such as:
4-(2-(4-((4-Methylbenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate: Similar structure but with a methyl group instead of a chlorobenzyl group.
4-(2-(4-((4-Methylbenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 3-chlorobenzoate: Similar structure with a different substitution pattern on the benzyl group.
These compounds share structural similarities but differ in their specific substituents, which can influence their chemical reactivity and biological activity.
Properties
CAS No. |
769148-13-2 |
---|---|
Molecular Formula |
C30H25ClN2O5 |
Molecular Weight |
529.0 g/mol |
IUPAC Name |
[4-[(E)-[[4-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate |
InChI |
InChI=1S/C30H25ClN2O5/c1-2-36-26-17-9-24(10-18-26)30(35)38-28-13-5-21(6-14-28)19-32-33-29(34)23-7-15-27(16-8-23)37-20-22-3-11-25(31)12-4-22/h3-19H,2,20H2,1H3,(H,33,34)/b32-19+ |
InChI Key |
QDZDHTOAPVRLHT-BIZUNTBRSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.